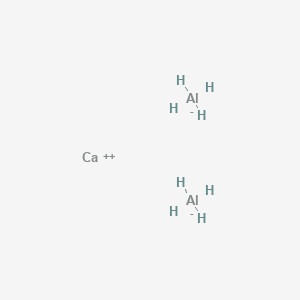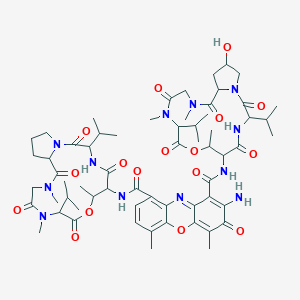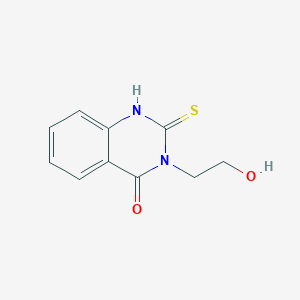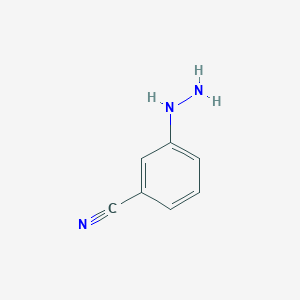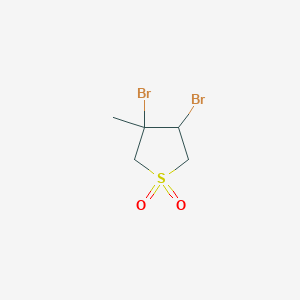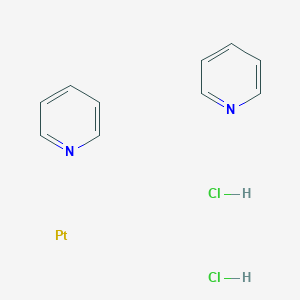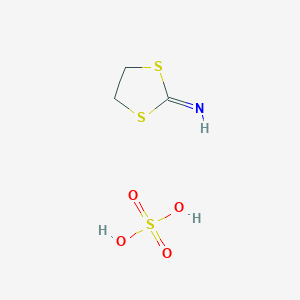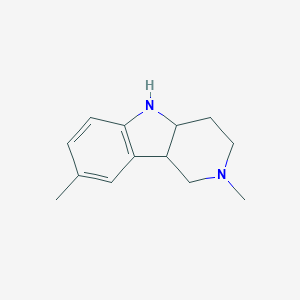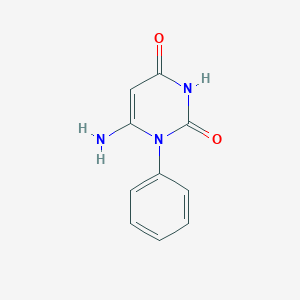
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Vue d'ensemble
Description
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine diones. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine diones are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones involves the reaction with α-amino acid derivatives. This process can yield azomethine ylides through condensation or pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction, depending on the N-substituent patterns of the amino acid derivatives used . Another synthesis approach involves the reaction of 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne in refluxing ethanol, followed by heating in refluxing 1,2-dichlorobenzene to yield various pyrido[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine diones is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with additional functional groups attached to the ring. The presence of amino groups and phenyl rings can significantly influence the electronic distribution and the overall reactivity of the molecule. The molecular structure is crucial in determining the compound's interaction with biological targets and its pharmacological properties.
Chemical Reactions Analysis
Pyrimidine diones can undergo a variety of chemical reactions, including condensation, cyclization, and sigmatropic rearrangements. For example, the interaction of betaine derivatives of pyrimidine diones with sodium diethyldithiocarbamate can lead to the formation of new heterocyclic systems such as 1,3-dithiolo[4,5-d]pyrimidines . Sigmatropic rearrangements of certain pyrimidine dione derivatives can also lead to the formation of tetrahydropyrido[2,3-d]pyrimidine diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of different substituents on the pyrimidine ring can alter these properties, making the compound more or less suitable for specific applications.
Applications De Recherche Scientifique
Antiviral Activity
- Results/Outcomes : Efficacy was observed when orally dosed in a mouse model of visceral leishmaniasis (VL) .
Synthesis of Novel Compounds
- Results/Outcomes : The resulting compounds may exhibit diverse biological activities, including antiviral or other pharmacological effects .
Metabolite Analog
- Results/Outcomes : Insights into its role as an analog may inform drug design or metabolic pathway studies .
Anti-Inflammatory Properties
Antioxidant Potential
Antibacterial Activity
- Results/Outcomes : The compound may serve as a potential lead for developing new antibacterial agents .
Antifungal Properties
- Results/Outcomes : The compound’s antifungal potential could be useful in treating fungal infections .
Antituberculosis Activity
Scaffold for Drug Design
Antiviral Activity (Specifically against Dengue Virus)
- Results/Outcomes : The compound demonstrated inhibitory effects on dengue virus replication, suggesting its potential as an antiviral agent .
Scaffold for Developing Kinase Inhibitors
Photophysical Properties
- Results/Outcomes : Insights into electronic transitions, fluorescence emission, and quantum yields .
Metal Complexes
- Results/Outcomes : These complexes may exhibit interesting properties (e.g., luminescence, catalysis) .
Potential as a Fluorescent Probe
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-amino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUDSKXNZLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351539 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
CAS RN |
15837-45-3 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

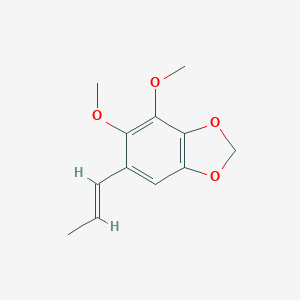

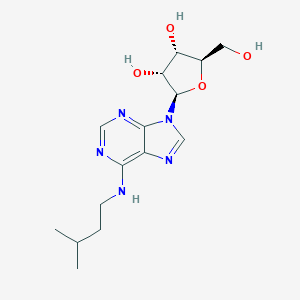
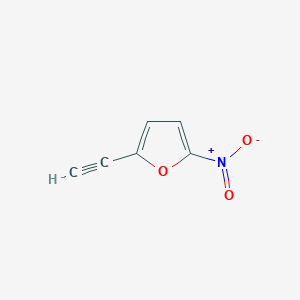
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
